H-Pro-Arg-AMC . 2 HCl
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Overview
Description
H-Pro-Arg-AMC . . This compound is valuable in biochemical research for studying enzyme activity and inhibitor screening.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Arg-AMC . 2 HCl involves multiple steps, starting with the preparation of the amino acid derivatives and their subsequent coupling. The general synthetic route includes:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino sites.
Coupling Reaction: The protected amino acids are coupled using reagents like carbodiimides (e.g., DCC) in the presence of catalysts such as HOBt.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Purification: The compound is purified using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Arg-AMC . 2 HCl can undergo various chemical reactions, including:
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the chromophore moiety.
Substitution: The amino groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces amino acids and chromophore derivatives.
Oxidation: Yields oxidized chromophore products.
Reduction: Results in reduced chromophore derivatives.
Scientific Research Applications
H-Pro-Arg-AMC . 2 HCl is extensively used in scientific research, particularly in:
Biochemistry: As a fluorogenic substrate to study enzyme kinetics and activity, especially for DPAP1.
Drug Discovery: Screening potential inhibitors of DPAP1, aiding in the development of antimalarial drugs.
Molecular Biology: Investigating protein-protein interactions and enzyme mechanisms.
Medical Research: Understanding the role of DPAP1 in malaria pathology and exploring therapeutic interventions
Mechanism of Action
H-Pro-Arg-AMC . 2 HCl functions by being cleaved by DPAP1, releasing a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). This fluorescence can be quantitatively measured, providing insights into enzyme activity. The molecular targets include the active site of DPAP1, where the compound binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-AMC . 2 HCl: Another fluorogenic substrate for DPAP1.
H-Ala-Arg-AMC . 2 HCl: Used similarly in enzyme activity assays.
Uniqueness
H-Pro-Arg-AMC . 2 HCl is unique due to its specific amino acid sequence, which provides distinct binding and cleavage properties, making it particularly suitable for studying DPAP1 activity in Plasmodium falciparum .
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVBUAIFJVLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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